molecular formula C15H16INO4S B3633853 N-(4-iodo-2-methylphenyl)-3,4-dimethoxybenzenesulfonamide

N-(4-iodo-2-methylphenyl)-3,4-dimethoxybenzenesulfonamide

Cat. No.: B3633853
M. Wt: 433.3 g/mol
InChI Key: QJXXPPHBQUEKHB-UHFFFAOYSA-N
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Description

N-(4-iodo-2-methylphenyl)-3,4-dimethoxybenzenesulfonamide: is an organic compound that features a sulfonamide group attached to a benzene ring substituted with iodine and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-iodo-2-methylphenyl)-3,4-dimethoxybenzenesulfonamide typically involves the reaction of 4-iodo-2-methylaniline with 3,4-dimethoxybenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The iodine atom in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The methoxy groups can be involved in oxidation reactions, potentially forming quinones or other oxidized products.

    Coupling Reactions: The aromatic rings can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate or cesium carbonate.

Major Products Formed:

    Substitution Products: Depending on the nucleophile, products like azides, thiocyanates, or other substituted derivatives.

    Oxidation Products: Quinones or other oxidized aromatic compounds.

    Coupling Products: Biaryl compounds or other complex aromatic structures.

Scientific Research Applications

Chemistry: N-(4-iodo-2-methylphenyl)-3,4-dimethoxybenzenesulfonamide is used as a building block in organic synthesis, particularly in the development of new materials and complex organic molecules.

Biology: The compound can be used in the study of biological systems, particularly in the development of probes or inhibitors for specific enzymes or receptors.

Industry: In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(4-iodo-2-methylphenyl)-3,4-dimethoxybenzenesulfonamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The sulfonamide group can interact with active sites of enzymes, while the aromatic rings can participate in π-π interactions or hydrophobic interactions with target molecules.

Comparison with Similar Compounds

  • N-(4-iodo-2-methylphenyl)-3,4,5-trimethoxybenzamide
  • N-(4-iodo-2-methylphenyl)-2-furamide
  • N-(4-iodo-2-methylphenyl)-4-(4-morpholinylmethyl)benzamide

Comparison:

  • N-(4-iodo-2-methylphenyl)-3,4,5-trimethoxybenzamide has an additional methoxy group, which may affect its reactivity and interactions with biological targets.
  • N-(4-iodo-2-methylphenyl)-2-furamide features a furan ring, which can introduce different electronic and steric effects.
  • N-(4-iodo-2-methylphenyl)-4-(4-morpholinylmethyl)benzamide includes a morpholine group, which can enhance its solubility and potentially its biological activity.

N-(4-iodo-2-methylphenyl)-3,4-dimethoxybenzenesulfonamide stands out due to its unique combination of functional groups, which provide a balance of reactivity and stability, making it a versatile compound for various applications.

Properties

IUPAC Name

N-(4-iodo-2-methylphenyl)-3,4-dimethoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16INO4S/c1-10-8-11(16)4-6-13(10)17-22(18,19)12-5-7-14(20-2)15(9-12)21-3/h4-9,17H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJXXPPHBQUEKHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)I)NS(=O)(=O)C2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16INO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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